beta-D-Galactopyranuronic acid

Vue d'ensemble

Description

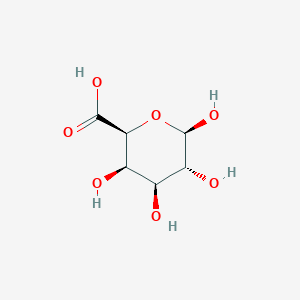

Acide bêta-D-galactopyranuronique : est un composé organique appartenant à la classe des dérivés de l'acide glucuronique. Il se compose d'un fragment de glucose dont le carbone C6 est oxydé en acide carboxylique . Ce composé est un élément clé de la structure de la pectine, un polysaccharide présent dans les parois cellulaires des plantes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide bêta-D-galactopyranuronique peut être synthétisé par oxydation du D-galactose. Le processus implique l'utilisation d'agents oxydants tels que l'acide nitrique ou la galactose oxydase . Les conditions de réaction nécessitent généralement une température et un pH contrôlés pour assurer l'oxydation sélective du carbone C6.

Méthodes de production industrielle : En milieu industriel, l'acide bêta-D-galactopyranuronique est souvent produit par hydrolyse enzymatique de la pectine. Cette méthode implique l'utilisation d'enzymes pectinases pour décomposer la pectine en ses monosaccharides constitutifs, y compris l'acide bêta-D-galactopyranuronique .

Analyse Des Réactions Chimiques

Types de réactions : L'acide bêta-D-galactopyranuronique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé davantage pour produire de l'acide galactarique.

Réduction : Il peut être réduit pour former du galactose.

Substitution : Il peut participer à des réactions d'estérification pour former des esters.

Réactifs et conditions courants :

Oxydation : Acide nitrique ou galactose oxydase à température et pH contrôlés.

Réduction : Borohydrure de sodium ou hydrogénation catalytique.

Substitution : Alcools en présence de catalyseurs acides.

Principaux produits formés :

Oxydation : Acide galactarique.

Réduction : Galactose.

Substitution : Divers esters selon l'alcool utilisé.

Applications De Recherche Scientifique

Bioconversion and Metabolic Pathways

Recent studies highlight the potential of β-D-GalA in bioconversion processes. For instance, the red basidiomycete yeast Rhodosporidium toruloides has been identified as a promising host for the efficient metabolism of d-galacturonic acid. This organism can utilize β-D-GalA through a nonphosphorylative catabolic pathway, demonstrating high efficiency compared to other sugars like d-glucose and d-xylose .

Key Findings:

- Efficient Catabolism: The study revealed that R. toruloides can co-utilize β-D-GalA with other sugars, indicating its potential for biorefinery applications.

- Genomic Insights: Genomewide analyses identified critical genes involved in the catabolism of β-D-GalA, providing a foundation for future metabolic engineering efforts .

Agricultural Applications

β-D-GalA plays a crucial role in plant interactions and growth regulation. It has been shown to influence seed exudates that promote plant growth and inhibit root development in certain species.

Case Study: Cress Seed Exudates

Research on cress seed exudates demonstrated that acidic disaccharides containing β-D-GalA significantly affect plant growth dynamics. The study found that these compounds could enhance hypocotyl elongation while inhibiting root growth, suggesting their role as allelochemicals in plant development .

Industrial Applications

The industrial potential of β-D-GalA is being explored, particularly in the context of sugar beet pulp (SBP) utilization. The extraction and conversion of β-D-GalA from SBP can lead to valuable products in food and pharmaceutical industries.

Industrial Utilization:

- Sugar Beet Pulp (SBP): Research indicates that monosaccharides like β-D-GalA derived from SBP can be transformed into various chemicals or used as chiral precursors for synthesizing complex molecules .

- Pectin-Based Products: Given its abundance in pectin, β-D-GalA is vital for producing gelling agents and stabilizers used in food processing.

Biochemical Research

β-D-GalA serves as a model compound for studying polysaccharide interactions and enzymatic processes. Its structural properties make it an essential subject in glycoscience research.

Research Highlights:

- Enzymatic Studies: Investigations into enzymes that degrade pectin have utilized β-D-GalA to understand their mechanisms better and improve industrial applications .

- Polymer Interactions: Studies have demonstrated how β-D-GalA interacts with other polysaccharides, influencing gel formation and stability in various formulations .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Bioconversion | Utilization by R. toruloides for efficient sugar metabolism | High co-utilization efficiency with other sugars |

| Agriculture | Role in seed exudate effects on plant growth | Promotes hypocotyl elongation; inhibits root growth |

| Industrial Processes | Extraction from SBP for chemical production | Valuable precursor for food and pharmaceutical products |

| Biochemical Research | Model compound for studying enzymatic degradation systems | Insights into enzyme mechanisms and polysaccharide interactions |

Mécanisme D'action

The mechanism of action of beta-D-Galactopyranuronic acid involves its interaction with specific enzymes and receptors. In biological systems, it can be recognized by enzymes such as pectinase, which catalyze its hydrolysis. It can also interact with cell surface receptors, influencing cell signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires :

Acide D-galacturonique : Un composé étroitement lié présentant des propriétés chimiques similaires.

Acide glucuronique : Un autre dérivé de l'acide glucuronique avec un fragment de sucre différent.

Unicité : L'acide bêta-D-galactopyranuronique est unique en raison de son rôle spécifique dans la structure de la pectine et de sa réactivité chimique distincte. Sa capacité à subir des réactions d'oxydation et de réduction sélectives le rend précieux en chimie synthétique .

Activité Biologique

Beta-D-Galactopyranuronic acid (GalA) is a significant component of pectic polysaccharides, which are found in the cell walls of plants. This compound has garnered attention due to its diverse biological activities, including immunomodulatory, anti-inflammatory, antioxidant, antibacterial, and potential anticancer effects. Below is a detailed overview of its biological activity based on various research findings.

Structural Characteristics

This compound is characterized by its structure as a sugar acid derived from galactose. It exists predominantly in the form of pectins, which are polysaccharides composed of alternating units of α-1,4-linked D-galacturonic acid and other sugars such as rhamnose and arabinose. The structural features of GalA play a crucial role in determining its biological activities.

1. Immunomodulatory Effects

Research indicates that GalA-rich pectins exhibit significant immunomodulatory properties. Studies show that polysaccharides with over 80% galacturonic acid can suppress macrophage activity and inhibit delayed-type hypersensitivity reactions. For instance, pectins extracted from Ulmus pumila demonstrated reduced nitric oxide (NO) production in lipopolysaccharide-stimulated macrophages, indicating their potential to modulate immune responses .

2. Anti-inflammatory Properties

This compound has been linked to anti-inflammatory effects. In vitro studies have shown that it can inhibit the expression of inducible nitric oxide synthase (iNOS) and reduce levels of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides. The anti-inflammatory activity is often attributed to the structural features of the pectin backbone .

3. Antioxidant Activity

GalA exhibits antioxidant properties, which are essential for combating oxidative stress linked to various diseases. Research has demonstrated that oligo-galacturonic acids derived from enzymatic degradation of pectin show significant radical scavenging activity (RSA), with increasing concentrations correlating with enhanced antioxidant effects . The antioxidant capacity is particularly notable in compounds rich in rhamnogalacturonan I and homogalacturonan structures.

4. Antibacterial Effects

Studies have also highlighted the antibacterial properties of this compound. Pectin-based nanocomposites have shown high antibacterial activity against pathogens such as Escherichia coli. This suggests potential applications in food preservation and medical settings .

5. Antitumor Activity

Recent investigations into the anticancer potential of GalA have yielded promising results. In vitro assays using cancer cell lines like MCF-7 showed that products derived from GalA exhibited cytotoxic effects, leading to significant cell death without notable toxicity to normal cells . This positions this compound as a candidate for further development in cancer therapeutics.

Data Summary

Case Studies

- Pectin from Ulmus pumila : This study evaluated the anti-inflammatory effects of pectins enriched with GalA, showing a marked reduction in LPS-induced NO production in RAW 264.7 cells.

- Oligo-galacturonic Acids : Derived from enzymatic degradation, these compounds demonstrated significant antioxidant properties with RSA increasing with concentration, highlighting their potential as natural antioxidants.

- Antitumor Properties : Investigations on oligo-galacturonic acids showed over 90% cytotoxicity against MCF-7 cells at specific concentrations, suggesting a strong potential for therapeutic use in oncology.

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-DTEWXJGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pectin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18968-14-4, 9000-69-5 | |

| Record name | beta-D-Galactopyranuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018968144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Galactopyranuronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .BETA.-D-GALACTOPYRANURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55NG3O9NDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pectin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142-144 °C | |

| Record name | beta-D-Galactopyranuronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Pectin is not a single compound but a complex mixture of polysaccharides. Its primary structure consists of a linear chain of α-(1→4)-linked D-galacturonic acid units, called homogalacturonan (HG). These chains can be interspersed with rhamnose residues, forming rhamnogalacturonan I (RG-I) regions. The degree of methyl-esterification (DM) of the galacturonic acid units and the presence of side chains comprising various sugars (e.g., arabinose, galactose) contribute to the structural diversity of pectins. []

ANone: Pectin's DE, representing the proportion of esterified galacturonic acid units, significantly influences its gelling properties. High methoxyl (HM) pectins, with DE > 50%, form gels in the presence of high sugar concentrations and low pH. Conversely, low methoxyl (LM) pectins, with DE < 50%, require calcium ions for gelation and can form gels over a broader pH range. [, , , ]

ANone: Yes, different extraction methods, such as hot-water (HW), cold-water (CW), ultrasound (US), and enzyme-assisted extraction (EZX), can yield pectins with varying characteristics. [] For instance, research showed that enzyme extraction from dragon fruit peel using xylanase (EZX) resulted in pectin with a higher degree of esterification compared to acid extraction. []

ANone: Pectin's physicochemical properties depend on its source and extraction method. These properties include molecular weight (Mw), DE, viscosity, solubility, and gelling ability. [, , ] For example, microwave-extracted pumpkin pectin exhibited lower Mw and viscosity but higher polydispersity compared to acid-extracted pectin. []

ANone: Pectin acts as a gelling agent, thickener, and stabilizer in various food products, including jams, jellies, and desserts. Its gelling ability is attributed to the formation of a three-dimensional network that traps water and other components, creating a desired texture. [, , , ] A study on jujube fruits highlighted the role of water-soluble pectin (WSP) and sodium carbonate-soluble pectin (SSP) in fruit softening during cold storage. []

ANone: Yes, beyond its culinary uses, pectin finds applications in pharmaceutical formulations, cosmetics, and wastewater treatment. Its biodegradability, biocompatibility, and gel-forming properties make it suitable for drug delivery systems, wound dressings, and bioremediation processes. [, , , ] Research demonstrated the potential of pectin from Talinum triangulare as a matrix for ibuprofen microspheres. []

ANone: Research suggests that pectin, as a soluble fiber, can influence satiety, gut microbiota composition, and serum metabolite profiles, potentially impacting metabolic health. [, , ] A study in rats showed that a pectin-supplemented diet reduced the severity of methotrexate-induced enterocolitis. []

ANone: Yes, pectin acts as a prebiotic, selectively promoting the growth of beneficial bacteria in the gut. Studies indicate that pectin with varying degrees of esterification differentially affects gut microbiota composition and metabolic markers. [, ] For instance, low-esterified pectin (L102) increased the abundance of Lactobacillus in mice fed a high-fat diet and exposed to low-dose antibiotics. []

ANone: Pectin extraction typically involves treating plant materials with acid or enzymes, followed by precipitation and purification steps. [, , , ] Studies have explored various extraction methods, including hot acid extraction, microwave heating, and ultrasound-assisted extraction, to optimize yield and modify pectin characteristics. [, ]

ANone: Chemical modification, such as amidation, can alter pectin's gelling, swelling, and drug release properties. [, ] Research demonstrated that hydrophobic thiolation of pectin with 4-aminothiophenol led to improved cohesive properties and altered swelling behavior, suggesting its potential in drug delivery. []

ANone: Various techniques are employed to analyze pectin's structure, composition, and properties. These include Fourier transform infrared (FTIR) spectroscopy, high-performance liquid chromatography (HPLC), gas chromatography (GC), and microscopy techniques. [, , , , ] For example, FTIR analysis was used to determine the optimal extraction time for pectin from lime peel. []

ANone: Pectin production generally aligns with sustainability principles as it utilizes agricultural by-products, such as citrus peels and apple pomace, as raw materials. [, , , ] Research has explored alternative sources like pumpkin and passion fruit rind for pectin extraction, further promoting waste valorization. [, , ]

ANone: While pectin itself is biodegradable, conventional extraction methods may involve the use of chemicals that require careful management and disposal to minimize environmental impact. [] Research is ongoing to develop eco-friendly extraction techniques using green solvents and enzymes. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.